molecular formula C9H8ClN3O B12119038 (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12119038
M. Wt: 209.63 g/mol
InChI Key: ZJIAPWPWMLTBJI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is a small organic molecule featuring a 1,2,4-oxadiazole heterocycle linked to a 4-chlorophenyl group via a methanamine bridge. Its molecular formula is C₉H₈ClN₃O, with a monoisotopic mass of 221.07198 Da . The compound is often studied as a hydrochloride salt (C₉H₉Cl₂N₃O; monoisotopic mass: 245.01227 Da) to enhance stability and solubility .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9/h1-5,8H,11H2

InChI Key

ZJIAPWPWMLTBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-chloroaniline with an appropriate acid chloride or acid anhydride, followed by cyclization with hydrazine hydrate. The reaction proceeds through the formation of an intermediate oxadiazole ring.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Reduction: Reduction reactions are also feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxadiazole derivative.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds derived from oxadiazole structures have shown promising results in inhibiting the growth of cancer cells such as SNB-19 and NCI-H460, with reported percentages of growth inhibition (PGI) ranging from 54.68% to 65.12% at concentrations of 10 µM . The mechanism of action is believed to involve interactions with key molecular targets, potentially inhibiting essential enzymes or proteins critical for cancer cell survival.

Antibacterial and Antifungal Properties

The compound also exhibits antibacterial and antifungal activities. Certain derivatives have shown effective inhibition against both Gram-negative and Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests its utility in developing new antimicrobial agents.

Mechanism of Action Studies

Current research is focused on elucidating the interaction mechanisms of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine with biological targets. Studies indicate that it may influence various biochemical pathways by modulating enzyme activity or receptor interactions. This ongoing research aims to enhance its efficacy as a therapeutic agent.

Chemical Synthesis and Industrial Applications

The synthesis of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine can be achieved through multiple synthetic routes. These methods can be scaled for industrial production by optimizing reaction conditions and utilizing continuous flow reactors to improve yield and purity.

Case Studies

Several studies have documented the efficacy of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine in various applications:

Case Study 1: Anticancer Evaluation

A study conducted on a series of oxadiazole-linked compounds revealed that one derivative exhibited significant anticancer activity against multiple cell lines following National Cancer Institute protocols. The compound demonstrated effective binding in molecular docking studies against tubulin complexes .

Case Study 2: Antibacterial Screening

In another investigation focusing on the antibacterial properties of synthesized derivatives based on this compound structure, moderate to strong activity was recorded against pathogens like Salmonella typhi and Bacillus subtilis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in substituents, heterocycle isomerism, or scaffold variations.

Substituent Modifications on the Oxadiazole or Phenyl Ring

Methyl-Substituted Oxadiazoles
  • (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1427379-58-5): Incorporates a methyl group at position 5 of the oxadiazole ring. Molecular formula: C₁₀H₁₁Cl₂N₃O .
Positional Isomers of the Chlorophenyl Group
  • [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 883548-05-8):
    • Chlorine at the ortho position of the phenyl ring.
    • Altered steric and electronic properties may affect binding to biological targets compared to the para-chloro derivative .
Alternative Aromatic Systems
  • [5-(2-Pyridylmethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine (Compound 29): Replaces the chlorophenyl group with a pyridylmethyl-indazole system.

Variations in Heterocycle Isomerism

  • 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine :
    • Features a 1,2,5-oxadiazole (furazan) core instead of 1,2,4-oxadiazole.
    • 1,2,5-Oxadiazoles exhibit distinct electronic properties and metabolic stability profiles .

Scaffold Replacements

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0):
    • Replaces the oxadiazole with a thiazole ring.
    • Thiazoles offer stronger hydrogen-bond acceptors (via sulfur) but may have different redox stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Key Features
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine C₉H₈ClN₃O 221.07 Base compound; no salt form
Hydrochloride salt C₉H₉Cl₂N₃O 245.01 Enhanced solubility in polar solvents
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₄H₈ClN₃O 185.56 Simplified structure; smaller size

Key Findings and Implications

Substituent Effects : Methyl groups on the oxadiazole or chlorophenyl rings modulate lipophilicity and steric bulk, influencing pharmacokinetic properties .

Isomerism : 1,2,4- vs. 1,2,5-oxadiazole isomers exhibit divergent electronic profiles, impacting target engagement .

Scaffold Diversity : Thiazole or pyridyl-indazole replacements introduce alternative binding motifs for biological targets .

Biological Activity

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a chlorophenyl group attached to an oxadiazole ring. The synthesis typically involves the cyclization of chlorophenyl hydrazine with nitrile oxides under specific conditions, often utilizing solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the reaction .

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClN3_{3}O
Molecular Weight229.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes involved in cell proliferation and has potential applications in cancer therapy. The oxadiazole moiety is known to affect multiple biochemical pathways, contributing to its antibacterial, antifungal, and anticancer properties .

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cancer cell growth.
  • Antimicrobial Activity : Exhibits effectiveness against a range of bacterial and fungal strains.
  • Anticancer Properties : Potentially disrupts cancer cell metabolism and proliferation.

Biological Activity Studies

Research has highlighted the compound's broad spectrum of biological activities. A study indicated that derivatives of 1,2,4-oxadiazoles have shown significant antimicrobial effects against various pathogens.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of common fungal pathogens
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several studies have explored the efficacy of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
  • Anticancer Activity : Research indicated that the compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing its potential role in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine suggests good metabolic stability and favorable absorption characteristics. Its interactions with various metabolic enzymes can influence its bioavailability and therapeutic effectiveness.

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